6-Aminotetramethylrhodamine

Description

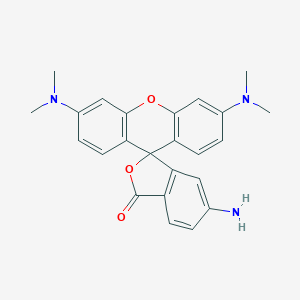

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAMIDYODLAKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402169 |

Source

|

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-10-6 |

Source

|

| Record name | 6-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Aminotetramethylrhodamine chemical properties and structure

An In-Depth Technical Guide to 6-Carboxytetramethylrhodamine: Chemical Properties, Structure, and Application

Preamble: A Note on Nomenclature

In the field of fluorescent probes, precision in nomenclature is paramount. While the term "6-Aminotetramethylrhodamine" suggests a primary amine functional group, the most versatile and widely utilized derivative for bioconjugation is 6-Carboxytetramethylrhodamine , commonly known as 6-TAMRA . This technical guide will focus on this carboxyl derivative, as its chemistry is central to the labeling of biomolecules. The carboxyl group serves as a chemical handle, which is typically activated—for instance, as an N-hydroxysuccinimidyl (NHS) ester—to react efficiently with primary amines on proteins, peptides, and modified oligonucleotides.

Furthermore, the synthesis of TAMRA typically results in a mixture of two structural isomers: 5-TAMRA and 6-TAMRA.[1][2] While their spectral properties are nearly identical, the position of the carboxyl group can influence the geometry and reactivity of the resulting conjugate.[2] This guide centers on the 6-isomer, but the principles discussed are broadly applicable to the 5-isomer and mixtures thereof.

Section 1: The Molecular Architecture of Tetramethylrhodamine

The exceptional fluorescence of 6-TAMRA is rooted in its rigid, polycyclic chemical structure. The molecule is built upon a xanthene core, a three-ring system that forms a highly conjugated π-electron system.[3] This extensive conjugation is responsible for the molecule's strong absorption of visible light.

Key structural features include:

-

Xanthene Core: This rigid, planar structure minimizes non-radiative decay pathways (e.g., through molecular vibrations), contributing to a high fluorescence quantum yield.[4]

-

Dimethylamino Groups: Located at the 3' and 6' positions of the xanthene ring, these electron-donating groups are critical for tuning the spectral properties of the dye, shifting its absorption and emission to longer wavelengths.

-

Carboxyl Group: Positioned on the separate phenyl ring at the 6-position, this group is the key to TAMRA's utility.[1][2] It is sterically accessible and provides the necessary functional handle for covalent attachment to biomolecules without significantly perturbing the fluorophore's core electronic structure.

Caption: Chemical structure of 6-Carboxytetramethylrhodamine (6-TAMRA).

Section 2: Physicochemical and Spectroscopic Profile

The utility of a fluorophore is defined by its quantitative physical and optical properties. Below is a summary of the key characteristics of 6-TAMRA.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₂N₂O₅ | [5][6][7] |

| Molecular Weight | ~430.45 g/mol | [5][6][7] |

| Appearance | Pink to red solid | [5][8] |

| Solubility | Good solubility in polar organic solvents like DMSO and DMF. | [8][9] |

| Absorption Max (λ_abs) | ~552 - 560 nm | [5][10] |

| Emission Max (λ_em) | ~578 - 583 nm | [5][10] |

| Molar Extinction Coeff. (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | [9][11][12] |

| Fluorescence Quantum Yield (Φ_F) | ~0.1 (conjugated) | [9] |

Causality Behind Spectroscopic Properties: The spectral properties of TAMRA are not static; they are sensitive to the local microenvironment.[13]

-

Solvent Polarity: In polar protic solvents, the fluorescent open-chain (zwitterionic) form of TAMRA predominates.[1] As solvent polarity decreases, the equilibrium can shift towards the non-fluorescent lactone form, leading to a decrease in fluorescence intensity. This is a critical consideration when choosing buffer systems for conjugation and analysis.

-

pH: The ionization state of the carboxyl group and the overall charge of the molecule can be influenced by pH, which in turn can subtly affect the absorption and emission spectra. Labeling reactions are typically performed at a slightly alkaline pH (8.3-8.5) to ensure the target primary amines are deprotonated and thus maximally nucleophilic.[14]

-

Conjugation Effects: Upon conjugation to a biomolecule, the local environment around the dye changes, which can lead to shifts in the spectral maxima and changes in the quantum yield.[15] It is therefore best practice to characterize the spectral properties of the final conjugate rather than relying solely on the data for the free dye.

Section 3: Synthesis and Functionalization Chemistry

Synthesis: A practical and scalable synthesis for isomerically pure 5- and 6-carboxytetramethylrhodamines has been reported.[1][2] The process involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of benzophenone intermediates which can then be separated. The purified intermediate is subsequently reacted with another molecule of 3-dimethylaminophenol to yield the final 5- or 6-TAMRA product.[1][2]

Functionalization for Bioconjugation: The carboxylic acid of 6-TAMRA is the key to its utility in labeling biological molecules. However, it is not inherently reactive towards amines. The foundational principle of its use involves converting the carboxyl group into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester .

-

Why an NHS Ester? The NHS ester is an excellent leaving group. When a primary amine from a biomolecule (e.g., the ε-amino group of a lysine residue) attacks the carbonyl carbon of the ester, the NHS is displaced, forming a stable and covalent amide bond .[16] This reaction is efficient and proceeds readily in aqueous buffer systems compatible with most proteins.[17] The resulting 6-TAMRA-SE (succinimidyl ester) is the workhorse reagent for most TAMRA labeling applications.[14]

Section 4: Field Application Protocol: Protein Labeling with 6-TAMRA-SE

This protocol provides a robust, field-proven methodology for the covalent labeling of proteins with 6-TAMRA-SE. It is designed as a self-validating system, incorporating steps for purification and quality control.

Workflow Overview:

Caption: Workflow for protein conjugation with 6-TAMRA-SE.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Protein Solution: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, to a concentration of 1-10 mg/mL.[14] Causality: Buffers containing primary amines, like Tris, will compete for reaction with the NHS ester and must be avoided.

-

Dye Stock Solution: Immediately before use, dissolve the 6-TAMRA-SE in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[14] Causality: The NHS ester is susceptible to hydrolysis. Using an anhydrous solvent and preparing the solution fresh minimizes inactivation of the dye.

-

-

Conjugation Reaction:

-

Add the reactive dye solution to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein.[14] The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[14] Gentle mixing during this time can improve conjugation efficiency.

-

-

Purification:

-

The most common method to separate the labeled protein from unreacted free dye is size-exclusion chromatography (e.g., a desalting column like Sephadex G-25).[17]

-

Apply the reaction mixture to the pre-equilibrated column.

-

Elute with a suitable buffer (e.g., PBS). The larger protein-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later. Collect the colored fractions corresponding to the labeled protein.

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~555 nm (for TAMRA).

-

The degree of labeling (DOL), or the average number of dye molecules per protein, can be calculated using the Beer-Lambert law. Note: A correction factor is needed for the A₂₈₀ reading to account for the dye's absorbance at that wavelength (CF₂₈₀ ≈ 0.17 for TAMRA-SE).[9]

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

-

Section 5: Core Applications in Life Science and Drug Discovery

The bright fluorescence and robust chemistry of 6-TAMRA have made it a staple in numerous applications:

-

Fluorescence Microscopy and Immunofluorescence: TAMRA-labeled antibodies are widely used to visualize the localization of specific proteins within fixed or live cells.[18][19] Its emission in the orange-red spectrum provides good contrast against cellular autofluorescence.

-

FRET-Based Assays: TAMRA is frequently used as an acceptor/quencher in Förster Resonance Energy Transfer (FRET) pairs, most notably with fluorescein (FAM) as the donor.[5] This principle is the basis for TaqMan® probes used in real-time PCR, where the cleavage of the probe separates the donor and quencher, leading to a detectable fluorescent signal.[5]

-

Oligonucleotide and Peptide Labeling: In addition to proteins, amine-modified oligonucleotides and synthetic peptides are readily labeled with 6-TAMRA-SE for use as hybridization probes or molecular tracers.[11]

-

Flow Cytometry: Cells labeled with TAMRA-conjugated antibodies can be identified and quantified based on their fluorescence intensity using flow cytometry.

-

Single-Molecule Imaging: The photostability and brightness of TAMRA allow for the detection and tracking of individual biomolecules, providing insights into dynamic cellular processes.[20][21]

Section 6: Technical Considerations for Robust Performance

-

Storage and Handling: The reactive 6-TAMRA-SE should be stored desiccated at -20°C and protected from light.[9] Stock solutions in anhydrous DMSO can be stored at -20°C but should be used quickly to avoid degradation from moisture. Labeled conjugates are generally stored at 4°C for short-term use or in aliquots at -20°C for long-term storage, always protected from light.[14]

-

Photostability: While rhodamines are generally more photostable than fluoresceins, all fluorophores are susceptible to photobleaching upon intense or prolonged light exposure.[22] When performing fluorescence microscopy, it is crucial to use the lowest possible excitation power and exposure times necessary to acquire a good signal. The use of antifade mounting media is also highly recommended. The principles outlined in the ICH Q1B guideline for photostability testing provide a framework for assessing the light sensitivity of new drug substances and products.[23][24]

References

-

Glen Research. (n.d.). CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH). Retrieved from [Link]

-

Kvach, M. V., Stepanova, I. A., Prokhorenko, I. A., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry, 20(8), 1673–1682. Available at: [Link]

-

Kvach, M. V., Stepanova, I. A., Prokhorenko, I. A., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. PubMed, 19606815. Available at: [Link]

-

Bio-Synthesis Inc. (n.d.). 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Carboxytetramethylrhodamine. PubChem Compound Summary for CID 2762604. Retrieved from [Link].

-

Aapptec. (n.d.). 6-TAMRA, 6-Carboxytetramethylrhodamine; CAS 91809-67-5. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Singh, S., Rai, A. K., & Rai, S. B. (2010). Rhodamine 6G interaction with solvents studied by vibrational spectroscopy and density functional theory. Journal of Molecular Structure, 969(1-3), 121-127. Available at: [Link]

-

Rübe, C. E., et al. (2006). The use of rhodamine 6G and fluorescence microscopy in the evaluation of phospholipid-based polymeric biomaterials. Journal of Biomedical Materials Research Part A, 77(2), 382-391. Available at: [Link]

-

You Do Bio. (n.d.). Protocol for Labeling with 6-TAMRA NHS Ester. Retrieved from [Link]

-

Prahl, S. (2017). Rhodamine 6G. OMLC. Retrieved from [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. Available at: [Link]

-

De, S., & Sabnis, R. W. (1998). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Analytical Biochemistry, 263(2), 273-277. Available at: [Link]

-

EMEA. (2003). Guideline on Stability Testing. Retrieved from [Link]

-

Kim, H., et al. (2020). Poly(Styrene-Co-Maleic Acid)-Conjugated 6-Aminofluorescein and Rhodamine Micelle as Macromolecular Fluorescent Probes for Micro-Tumors Detection and Imaging. MDPI. Available at: [Link]

-

Sharma, S., et al. (2017). Spectroscopic analysis of fluorescent dye Rhodamine-6G in Al(NO3)3-SiO2 sol-gel glasses. Optics & Laser Technology, 97, 245-250. Available at: [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Available at: [Link]

-

López Arbeloa, F., et al. (1998). Fluorescence lifetimes and quantum yields of ten rhodamine derivatives: Structural effect on emission mechanism in different solvents. Physical Chemistry Chemical Physics, 1(16), 3819-3826. Available at: [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

Costa, A., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceutics, 14(7), 1475. Available at: [Link]

-

Li, Y., et al. (2023). Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. International Journal of Molecular Sciences, 24(10), 8781. Available at: [Link]

-

IAGIM. (n.d.). Photostability. Retrieved from [Link]

-

Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 12-15. Available at: [Link]

-

Li, Y., et al. (2013). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data, 58(6), 1696-1700. Available at: [Link]

-

Martin-Fernandez, M. L. (2012). Total Internal Reflection Fluorescence Microscopy (TIRFM) – novel techniques and applications. Medical Research Archives, 1. Available at: [Link]

-

Ryan, P. W., et al. (2021). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 118(10), 3848-3860. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Rhodamine 6G. PubChem Compound Summary for CID 13806. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzoate hydrochloride (1:1) | C28H31ClN2O3 | CID 13806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 6. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 11. 6-TAMRA, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 12. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. youdobio.com [youdobio.com]

- 15. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. abcam.cn [abcam.cn]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 21. esmed.org [esmed.org]

- 22. researchgate.net [researchgate.net]

- 23. database.ich.org [database.ich.org]

- 24. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Guide to the Synthesis of 6-Aminotetramethylrhodamine for Research Applications

Introduction: The Enduring Utility of Rhodamine Dyes in Modern Research

Tetramethylrhodamine (TAMRA) and its derivatives are mainstays in the toolkit of researchers across the biological and chemical sciences. Their robust photophysical properties, including high extinction coefficients and good quantum yields, make them exceptional fluorescent labels. Specifically, 6-Aminotetramethylrhodamine (6-TAMRA) offers a versatile platform for bioconjugation, enabling the fluorescent labeling of proteins, nucleic acids, and other biomolecules.[1][2] The primary amine group serves as a reactive handle for a variety of conjugation chemistries, making it a valuable reagent for creating fluorescent probes used in applications ranging from fluorescence microscopy and flow cytometry to fluorescence resonance energy transfer (FRET)-based assays.[3]

This guide provides a comprehensive, in-depth technical overview of the synthesis of isomerically pure this compound. We will delve into a field-proven, two-stage synthetic strategy, beginning with the preparation of the key intermediate, 6-Carboxytetramethylrhodamine, followed by its conversion to the desired 6-amino derivative. The methodologies presented herein are grounded in established, scalable chemical principles, ensuring both reproducibility and high purity of the final product.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached as a two-part process. This strategy is dictated by the availability of starting materials and the need to control the regiochemistry of the final product. Direct synthesis of the 6-amino isomer is challenging due to the difficulty in introducing the amino group onto the phthalic acid precursor. Therefore, a more reliable and higher-yielding approach involves the synthesis of the corresponding carboxylic acid, followed by a chemical transformation to the amine.

Our synthetic journey will therefore encompass:

-

Part I: Synthesis of Isomerically Pure 6-Carboxytetramethylrhodamine. This initial phase is critical for establishing the core rhodamine scaffold and ensuring the correct positioning of the functional group that will be later converted to the amine. We will follow a well-documented and scalable protocol that allows for the separation of the 5- and 6-carboxy isomers.[4][5]

-

Part II: Conversion of the Carboxylic Acid to a Primary Amine. With the isomerically pure 6-Carboxytetramethylrhodamine in hand, we will explore established organic chemistry reactions for the conversion of a carboxylic acid to a primary amine. The Curtius rearrangement will be highlighted as a mild and efficient method for this transformation.[1][6][7][8]

This modular approach provides greater control over the purity of the final product and allows for the isolation and characterization of the key intermediate, ensuring a higher probability of success in the final conversion step.

Part I: Synthesis of Isomerically Pure 6-Carboxytetramethylrhodamine

The synthesis of 6-Carboxytetramethylrhodamine begins with the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride. This reaction yields a mixture of two isomeric benzophenones, which can be separated by recrystallization. The desired isomer is then condensed with a second equivalent of 3-dimethylaminophenol to form the xanthene core of the rhodamine dye.[4][5]

Reaction Mechanism

The synthesis proceeds through a Friedel-Crafts acylation of 3-dimethylaminophenol, a highly activated aromatic system, with 1,2,4-benzenetricarboxylic anhydride. The electron-donating dimethylamino group directs the acylation to the para position. The subsequent condensation with a second molecule of 3-dimethylaminophenol is an electrophilic aromatic substitution reaction, followed by a dehydration step to form the fused ring system of the rhodamine.

Caption: Workflow for the synthesis of 6-Carboxytetramethylrhodamine.

Experimental Protocol

Materials and Reagents:

-

3-Dimethylaminophenol

-

1,2,4-Benzenetricarboxylic anhydride

-

Methanesulfonic acid

-

Methanol

-

Acetic acid

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Acylation: In a clean, dry round-bottom flask, combine 3-dimethylaminophenol and 1,2,4-benzenetricarboxylic anhydride in a 1:1 molar ratio. Add methanesulfonic acid as a solvent and catalyst. Heat the reaction mixture with stirring under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Benzophenone Intermediates: Upon completion of the reaction, quench the mixture by pouring it into ice water. The precipitated solid, a mixture of the 5- and 6-carboxybenzophenone isomers, is collected by filtration.

-

Isomer Separation: The separation of the isomers is achieved by fractional recrystallization. The crude benzophenone mixture is first recrystallized from methanol, which preferentially crystallizes one isomer. The other isomer is then recovered from the mother liquor and recrystallized from acetic acid. The identity and purity of each isomer should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Condensation to form 6-Carboxytetramethylrhodamine: The purified 6-carboxybenzophenone isomer is then reacted with a second equivalent of 3-dimethylaminophenol in a suitable high-boiling solvent, such as propionic acid or a mixture of acetic and sulfuric acids. The reaction is heated to drive the condensation and cyclization, forming the xanthene core of the rhodamine dye.

-

Purification: The crude 6-Carboxytetramethylrhodamine is purified by precipitation and washing, followed by recrystallization or column chromatography to yield a highly pure product.

Data Summary

| Parameter | Value |

| Molar Ratio (3-dimethylaminophenol:anhydride) | 1:1 |

| Acylation Catalyst | Methanesulfonic Acid |

| Isomer Separation Technique | Fractional Recrystallization |

| Condensation Catalyst | Strong Acid (e.g., H₂SO₄) |

| Typical Yield | 60-70% (for the desired isomer) |

Part II: Conversion of 6-Carboxytetramethylrhodamine to this compound via Curtius Rearrangement

The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines with one less carbon atom.[1][6][7][8] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. The isocyanate is subsequently hydrolyzed to the desired primary amine.[9][10] This method is particularly well-suited for complex molecules as it generally proceeds under mild conditions and with high yields.

Reaction Mechanism

The Curtius rearrangement involves three key steps:

-

Formation of the Acyl Azide: The carboxylic acid is first converted to an activated derivative, such as an acid chloride or a mixed anhydride. This activated intermediate is then reacted with an azide source, typically sodium azide, to form the acyl azide.

-

Rearrangement to the Isocyanate: Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate.

-

Hydrolysis to the Amine: The isocyanate is then hydrolyzed with aqueous acid or base to yield the primary amine and carbon dioxide.

Caption: Reaction pathway for the Curtius rearrangement.

Experimental Protocol

Materials and Reagents:

-

6-Carboxytetramethylrhodamine

-

Thionyl chloride or oxalyl chloride

-

Sodium azide

-

Anhydrous toluene or another suitable aprotic solvent

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve the 6-Carboxytetramethylrhodamine in a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a slight excess of thionyl chloride or oxalyl chloride dropwise with stirring. A catalytic amount of DMF can be added to facilitate the reaction. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

-

Formation of the Acyl Azide: The crude acid chloride is redissolved in an anhydrous aprotic solvent such as acetone or THF. A solution of sodium azide in water is added dropwise at a low temperature (e.g., 0 °C) with vigorous stirring. The reaction is allowed to proceed for a few hours. The acyl azide is then extracted into an organic solvent. Caution: Acyl azides can be explosive and should be handled with care. Do not isolate the acyl azide in a pure form unless necessary.

-

Curtius Rearrangement: The organic solution containing the acyl azide is gently heated to induce the rearrangement to the isocyanate. The evolution of nitrogen gas is an indicator of the reaction's progress.

-

Hydrolysis to the Amine: The solution containing the isocyanate is then treated with aqueous acid (e.g., HCl) and heated to hydrolyze the isocyanate to the primary amine.

-

Purification: The reaction mixture is neutralized with a base (e.g., NaOH) and the this compound is extracted into an organic solvent. The final product is purified by column chromatography to yield a highly pure, fluorescent amine.

Data Summary

| Parameter | Value |

| Carboxylic Acid Activator | Thionyl Chloride or Oxalyl Chloride |

| Azide Source | Sodium Azide |

| Rearrangement Conditions | Gentle Heating in Aprotic Solvent |

| Hydrolysis Conditions | Aqueous Acid |

| Typical Yield | 70-85% |

Characterization of this compound

The successful synthesis of this compound must be confirmed by a suite of analytical techniques to ensure both the chemical identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amine group are key indicators of a successful conversion.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, providing further evidence of its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A single, sharp peak in the chromatogram is indicative of a highly pure compound.

-

UV-Visible and Fluorescence Spectroscopy: The absorption and emission spectra of the synthesized this compound should be recorded and compared to literature values to confirm its photophysical properties.

Conclusion

The synthesis of isomerically pure this compound is a multi-step process that requires careful execution and attention to detail. By following the two-part strategy outlined in this guide—the synthesis of 6-Carboxytetramethylrhodamine followed by its conversion to the amine via the Curtius rearrangement—researchers can reliably produce high-purity this compound for a wide range of research applications. The protocols provided are based on established and scalable chemical principles, offering a robust and reproducible pathway to this valuable fluorescent reagent.

References

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Korshun, V. A., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. PubMed. [Link]

-

CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum). Link Technologies. [Link]

-

Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. ResearchGate. [Link]

-

Direct Synthesis of Six-Monolayer (1.9 nm) Thick Zinc-Blende CdSe Nanoplatelets Emitting at 585. OSTI.GOV. [Link]

-

Schmidt Reaction. Organic Chemistry Portal. [Link]

-

Direct Synthesis of Six-Monolayer (1.9 nm) Thick Zinc-Blende CdSe Nanoplatelets Emitting at 585 nm. ResearchGate. [Link]

-

Hofmann Rearrangement. Chemistry Steps. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

Synthesis of Primary Amines from Carboxylic Acids. YouTube. [Link]

-

Schmidt Reaction. Chemistry LibreTexts. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Amines by the Intermolecular Schmidt Reaction of Aliphatic Azides with Carbocations. The Journal of Organic Chemistry. [Link]

-

6-Carboxytetramethylrhodamine (6-TAMRA), single isomer. emp BIOTECH. [Link]

-

24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum). Link Technologies. [Link]

-

22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

-

The Schmidt Reaction. ResearchGate. [Link]

-

Schmidt Reaction. YouTube. [Link]

-

Carboxylic acid react with amine?. ResearchGate. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Converting a carboxylic acid to a primary amide. Reddit. [Link]

-

Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner. [Link]

Sources

- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. empbiotech.com [empbiotech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

6-Aminotetramethylrhodamine: An In-Depth Technical Guide to Excitation and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

This guide provides a comprehensive technical analysis of the excitation and emission spectra of 6-Aminotetramethylrhodamine (6-TAMRA), a widely utilized fluorescent probe in biological research and drug development. We will delve into the core photophysical principles governing its fluorescence, explore the environmental factors that modulate its spectral characteristics, and provide detailed protocols for its practical application.

Fundamental Photophysical Properties of this compound

This compound, a derivative of rhodamine, is a bright, orange-fluorescent dye valued for its high extinction coefficient and good quantum yield. Its utility spans a wide range of applications, including immunochemistry, DNA sequencing, and fluorescence microscopy.[1][2] The core structure, a xanthene ring system with two dimethylamino groups and a carboxyphenyl substituent, is responsible for its robust fluorescence.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Jablonski diagram illustrating electronic transitions.

Spectral Properties of this compound

The excitation and emission spectra of 6-TAMRA are characterized by broad absorption and emission bands in the visible region of the electromagnetic spectrum. The precise wavelengths of the excitation and emission maxima, as well as the quantum yield and fluorescence lifetime, are highly dependent on the molecular environment.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | ~540-553 nm | Methanol, Ethanol, DMSO, Aqueous Buffer | [3][4][5] |

| Emission Maximum (λem) | ~565-583 nm | Methanol, Ethanol, DMSO, Aqueous Buffer | [1][3][5] |

| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ | Methanol, pH 7.0 Buffer | [3][4] |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Varies with solvent and conjugation | [6][7] |

| Fluorescence Lifetime (τ) | ~1-4 ns | Varies with solvent and conjugation | [8][9] |

Factors Influencing the Spectral Properties

The local environment surrounding the 6-TAMRA molecule can significantly alter its spectral properties. Understanding these influences is critical for accurate and reproducible experimental design.

Solvent Polarity

The polarity of the solvent can induce shifts in the excitation and emission spectra of 6-TAMRA. Generally, in more polar solvents, the emission spectrum of rhodamine dyes tends to be red-shifted (shifted to longer wavelengths). [6]This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.

pH

The fluorescence of 6-TAMRA is sensitive to pH. The carboxylic acid moiety on the phenyl ring has a pKa that influences the overall charge of the molecule. While a specific pKa for 6-carboxytetramethylrhodamine is not readily available in the literature, it can be estimated to be in the range of 4-5, similar to benzoic acid (pKa ~4.2) and carboxyfluorescein (pKa ~6.5 for the fluorescein moiety). [10][11]At pH values below the pKa, the carboxyl group is protonated, and at pH values above the pKa, it is deprotonated (carboxylate). This change in charge can affect the electronic structure of the fluorophore and, consequently, its absorption and emission properties. In buffered aqueous solutions, such as Tris buffer at pH 8.0, 6-TAMRA exhibits strong fluorescence. [12]

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general steps for acquiring the excitation and emission spectra of a 6-TAMRA solution using a spectrofluorometer.

Materials:

-

This compound (6-TAMRA)

-

Spectroscopy-grade solvent (e.g., methanol, ethanol, DMSO, or a suitable buffer)

-

Spectrofluorometer

-

Quartz cuvettes

Protocol:

-

Solution Preparation: Prepare a dilute stock solution of 6-TAMRA in the chosen solvent. A typical concentration is in the micromolar range. Further dilute the stock solution to obtain a final concentration with an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the expected emission maximum of 6-TAMRA (e.g., 575 nm).

-

Scan the excitation monochromator over a range that includes the expected absorption maximum (e.g., 450 nm to 570 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined excitation maximum from the previous step.

-

Scan the emission monochromator over a range that includes the expected emission maximum (e.g., 550 nm to 700 nm).

-

Record the fluorescence intensity as a function of the emission wavelength.

-

The following diagram illustrates the workflow for spectral analysis.

Caption: Workflow for acquiring fluorescence spectra.

Conclusion

This compound is a versatile and robust fluorescent probe with well-defined, yet environmentally sensitive, spectral properties. A thorough understanding of its excitation and emission characteristics, and the factors that influence them, is paramount for its effective use in quantitative and qualitative biological applications. By following standardized protocols and considering the impact of the local molecular environment, researchers can harness the full potential of this powerful fluorescent tool.

References

-

Glen Research. (n.d.). CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH). Retrieved from [Link]

- Kvach, M. V., Stepanova, I. A., Prokhorenko, I. A., Stupak, A. P., Bolibrukh, D. A., Korshun, V. A., & Shmanai, V. V. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes.

-

HORIBA. (n.d.). What is the Jablonski Diagram? Retrieved from [Link]

- Chen, Y., Li, A., & Zhang, H. (2017). Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes. RSC Advances, 7(23), 13867–13875.

- Arsenovic, P. T., Dong, Y., & Knutson, J. R. (2017). Fluorescein and TAMRA Fluorescent Lifetime and FRET Efficiency Distributions. Biophysical Journal, 112(3), 539a.

-

Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]

- Gryczynski, I., Malicka, J., Gryczynski, Z., & Lakowicz, J. R. (2005). Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. Journal of Photochemistry and Photobiology B: Biology, 78(1), 15-22.

-

National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

-

Zhang, X. F., Li, H. B., & Zhang, G. L. (2014). Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Carboxyfluorescein. Retrieved from [Link]

-

FMRC. (n.d.). Tutorial on Fluorescence. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of Quantum Yield. Retrieved from [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

-

Loschmidt Laboratories. (n.d.). 5(6)-carboxyfluorescein. Retrieved from [Link]

-

Aapptec. (n.d.). 6-TAMRA, 6-Carboxytetramethylrhodamine; CAS 91809-67-5. Retrieved from [Link]

-

BYK Instruments. (n.d.). Color Measurement of Fluorescent Colors – a CHALLENGE. Retrieved from [Link]

-

Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. [Link]

-

The Journal of Organic Chemistry. (n.d.). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved from [Link]

-

Proprep. (n.d.). What is the pKa of benzoic acid? Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. edinst.com [edinst.com]

- 6. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]

- 7. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

- 12. 6-TAMRA [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

A Senior Application Scientist's Guide to the Molar Extinction Coefficient of 6-Aminotetramethylrhodamine (6-TAMRA) in PBS

Abstract

This technical guide provides an in-depth analysis of the molar extinction coefficient (ε) of 6-Aminotetramethylrhodamine (6-TAMRA) in Phosphate-Buffered Saline (PBS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the physicochemical principles governing this crucial parameter, outlines the factors that cause significant variability, and provides a field-proven, self-validating experimental protocol for its precise determination. Our objective is to empower researchers to achieve higher accuracy and reproducibility in quantitative fluorescence-based assays.

Introduction: The Imperative for Precision in Fluorescence Quantification

This compound (6-TAMRA) is a bright, orange-fluorescent xanthene dye widely employed for covalent labeling of biomolecules.[1] Its application in immunochemistry, nucleic acid sequencing, and peptide analysis is extensive.[1] The quantitative power of these applications hinges on the accurate determination of the number of dye molecules conjugated to a biomolecule, a calculation that relies directly on the Beer-Lambert law and, therefore, on the molar extinction coefficient (ε).

The molar extinction coefficient is an intrinsic property of a substance that measures how strongly it absorbs light at a given wavelength. For any researcher using 6-TAMRA-conjugates, an accurate ε value is non-negotiable for determining:

-

Concentration of labeled biomolecules: Essential for dose-response curves and stoichiometric calculations.

-

Degree of Labeling (DOL): Critical for optimizing conjugate performance and ensuring batch-to-batch consistency.[2]

While manufacturers and databases provide ε values, these are often measured in organic solvents like methanol (MeOH) or dimethylformamide (DMF).[1][2] However, the spectral properties of rhodamine dyes are exquisitely sensitive to their environment.[3][4][5] This guide specifically addresses the determination of ε in Phosphate-Buffered Saline (PBS), a nearly ubiquitous buffer in biological and pharmaceutical research, to bridge the gap between generic specifications and application-specific accuracy.

Understanding the Variability: Reported Extinction Coefficients of TAMRA Derivatives

A survey of technical datasheets and scientific literature reveals a notable range of reported molar extinction coefficients for TAMRA and its derivatives. This variability underscores the necessity of experimental verification in the specific buffer system of interest.

| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Solvent/Buffer | Source |

| 6-TAMRA Acid | 92,000 | 553 | Not Specified | Vector Labs[1] |

| 5(6)-TAMRA, SE | > 90,000 | 540 | Methanol | Biotium[2][6] |

| TAMRA | 95,000 | 540 | Not Specified | Interchim[7] |

| TAMRA | 90,000 | 552 | ddH₂O or PBS | AAT Bioquest[8][9] |

| 6-TAMRA NHS Ester | 84,000 | 541 | Not Specified | Lumiprobe[10] |

| 5-TAMRA derivative | 97,000 | 557 | HEPES Buffer, pH 7.4 | PMC - NIH[11] |

| TAMRA derivative | 64,000 | 554 | Phosphate Buffer | PMC - NIH[12] |

Key Insight: The transition from an organic solvent like methanol to an aqueous buffer can significantly alter the electronic environment of the fluorophore. Interchim notes that for TAMRA, the extinction coefficient in a pH 8 buffer is lowered by approximately 10% compared to its value in methanol.[7] This phenomenon is not unique; studies on other dyes have shown dramatic decreases in molar absorptivity when moving from ethanol to PBS.[13] This solvent-dependent effect is a primary reason why using a literature value without experimental validation is scientifically unsound.

Core Physicochemical Factors Influencing Molar Absorptivity

The observed value of ε is not a constant but a function of several interdependent factors. Understanding these is key to designing a robust determination protocol.

-

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent directly influence the dye's ground and excited electronic states.[4][14] PBS, a high-polarity aqueous salt solution, interacts with the dye differently than organic solvents, leading to shifts in the absorption maximum (λ_max) and a change in the ε value.

-

pH: 6-TAMRA possesses a carboxylic acid group, and its ionization state is pH-dependent.[15] The standard physiological pH of PBS (~7.4) ensures the carboxyl group is deprotonated, but deviations in buffer pH can alter the charge distribution on the molecule and thus its absorption profile.

-

Aggregation and Dimerization: At higher concentrations, rhodamine dyes are prone to forming non-fluorescent H-dimers. These dimers exhibit a distinct, often blue-shifted, absorption spectrum and do not follow the Beer-Lambert law, leading to an apparent decrease in the monomer's molar extinction coefficient.[16] This is a critical reason for performing measurements on a dilution series.

-

Purity of Isomer: Commercial TAMRA is often sold as a mixture of 5- and 6-isomers.[1] While spectrally similar, for high-precision work, using a pure single isomer like 6-TAMRA is crucial for reproducibility, as minor positional differences can affect the electronic properties of the resulting conjugates.[1][7]

A Self-Validating Protocol for Experimental Determination of ε

This protocol is designed as a self-validating system, where the linearity of the final plot serves as an internal quality control for the entire workflow. It is based on the direct application of the Beer-Lambert Law, A = εcl , where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[17][18]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining the molar extinction coefficient.

Materials and Reagents

-

This compound (6-TAMRA): High purity, single isomer (CAS: 159435-10-6).[19]

-

Solvent for Stock: Anhydrous Dimethyl sulfoxide (DMSO).

-

Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.2 µm filtered.

-

Equipment:

-

Calibrated analytical balance (readability of at least 0.01 mg).

-

Class A volumetric flasks and calibrated micropipettes.

-

UV-Vis Spectrophotometer (dual-beam recommended).

-

Matched 1 cm path length quartz cuvettes.

-

Step-by-Step Methodology

Step 1: Preparation of a Concentrated Primary Stock Solution (~10 mM in DMSO)

-

Causality: 6-TAMRA has poor aqueous solubility but dissolves well in DMSO.[1] Preparing a concentrated stock in DMSO ensures complete dissolution before dilution into the aqueous PBS buffer.

-

Protocol:

-

Accurately weigh approximately 1-2 mg of high-purity 6-TAMRA powder (Molecular Weight: 401.46 g/mol ).[19] Record the exact mass.

-

Quantitatively transfer the powder to a small volumetric flask (e.g., 2 mL).

-

Dissolve the powder in a small volume of anhydrous DMSO, then bring to the final volume with DMSO. Mix thoroughly by inversion. Protect from light.

-

Calculate the precise molar concentration of this stock solution.

-

Step 2: Preparation of an Intermediate Stock Solution (~100 µM in PBS)

-

Causality: This step minimizes pipetting errors and ensures the final DMSO concentration in the measurement samples is negligible (<0.1%), preventing solvent effects on the measurement.

-

Protocol:

-

Transfer a precise volume (e.g., 100 µL) of the primary DMSO stock into a larger volumetric flask (e.g., 10 mL).

-

Bring to volume with PBS (pH 7.4). Mix thoroughly. This will be your working stock for the dilution series.

-

Step 3: Preparation of a Dilution Series in PBS

-

Causality: A dilution series is essential to verify adherence to the Beer-Lambert law and to identify potential issues with dye aggregation at higher concentrations. The absorbance values should fall within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.).[14]

-

Protocol:

-

Using the intermediate stock, prepare a series of at least five dilutions in PBS. For a 100 µM stock, aim for final concentrations of approximately 2 µM, 4 µM, 6 µM, 8 µM, and 10 µM.

-

Use calibrated pipettes and volumetric flasks for maximum accuracy. Prepare a sufficient volume of each for rinsing and filling the cuvette.

-

Step 4: Spectrophotometric Measurement

-

Causality: An initial full spectrum scan is required to identify the precise wavelength of maximum absorbance (λ_max) in PBS, which may differ from values reported in other solvents.

-

Protocol:

-

Turn on and allow the spectrophotometer to warm up as per the manufacturer's instructions.

-

Fill a quartz cuvette with PBS to serve as the reference blank.

-

Using one of the mid-range concentrations (e.g., 6 µM), perform a wavelength scan from 400 nm to 650 nm to determine the λ_max.

-

Set the spectrophotometer to measure absorbance at this specific λ_max.

-

Measure the absorbance of each prepared dilution, starting from the most dilute and progressing to the most concentrated. Rinse the cuvette with the next sample before filling to minimize carryover.

-

Step 5: Data Analysis and Calculation of Epsilon (ε)

-

Causality: Plotting absorbance versus concentration provides a graphical representation of the Beer-Lambert law. The slope of the resulting line directly yields the molar extinction coefficient when the path length is 1 cm.

-

Protocol:

-

Create a table of your data (Concentration in mol/L vs. Absorbance at λ_max).

-

Plot Absorbance on the y-axis and Concentration on the x-axis.

-

Perform a linear regression on the data points, forcing the intercept through zero (as zero concentration must yield zero absorbance).

-

The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Self-Validation Check: The coefficient of determination (R²) for the linear fit must be ≥ 0.999. A lower value may indicate pipetting errors, dye aggregation, or operation outside the spectrophotometer's linear range.

-

Mandatory Visualization: The Beer-Lambert Relationship

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. biotium.com [biotium.com]

- 3. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biotium.com [biotium.com]

- 7. interchim.fr [interchim.fr]

- 8. Extinction Coefficient [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 9. 5(6)-TAMRA [5(6)-Carboxytetramethylrhodamine] *CAS 98181-63-6* | AAT Bioquest [aatbio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Extinction Coefficient Determination of Proteins [biosyn.com]

- 19. This compound CAS#: 159435-10-6 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to 5-TAMRA and 6-TAMRA Isomers: From Core Principles to Practical Application

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of available dyes, the carboxytetramethylrhodamine (TAMRA) isomers, 5-TAMRA and 6-TAMRA, have long been workhorses for labeling peptides, oligonucleotides, and other biomolecules. While often used interchangeably, a deeper understanding of their subtle yet significant differences is paramount for achieving reproducible and high-quality results. This in-depth technical guide provides a comprehensive overview of the core distinctions between 5-TAMRA and 6-TAMRA, offering field-proven insights into their practical applications.

The Isomeric Distinction: A Subtle Shift with Practical Consequences

At their core, 5-TAMRA and 6-TAMRA are structural isomers, possessing the same chemical formula (C₂₅H₂₂N₂O₅) but differing in the substitution pattern on the benzoic acid moiety. This seemingly minor variation in the placement of the carboxyl group, the reactive handle for conjugation, gives rise to distinct physicochemical properties that influence their application.

Caption: Chemical structures of 5-TAMRA and 6-TAMRA isomers.

The synthesis of carboxytetramethylrhodamines typically yields a mixture of the 5- and 6-isomers. While this mixture, often denoted as 5(6)-TAMRA, is a cost-effective option, the use of isomerically pure compounds is highly recommended for applications demanding high reproducibility. The minor positional difference between the isomers can affect the biological and chromatographic properties of the resulting conjugates.

Spectral and Photophysical Properties: A Tale of Two Nearly Identical Twins

From a spectroscopic standpoint, 5-TAMRA and 6-TAMRA are virtually indistinguishable. Both isomers exhibit a bright orange-red fluorescence, with their spectral characteristics being largely independent of the isomeric form when conjugated to biomolecules.

| Property | 5-TAMRA | 6-TAMRA | Mixed Isomers (5(6)-TAMRA) |

| Excitation Maximum (λex) | ~546 nm | ~543 nm | ~553-555 nm |

| Emission Maximum (λem) | ~575 nm | ~571 nm | ~575-580 nm |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | ~90,000 - 95,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.1 | Not explicitly stated, but similar to 5-TAMRA | Not explicitly stated |

| pH Sensitivity | Generally low in physiological range | Generally low in physiological range | Fluorescence is pH-insensitive under physiological conditions |

It's important to note that the spectral properties of TAMRA conjugates can be influenced by the local environment, such as solvent polarity and proximity to other molecules. For instance, in a more apolar environment, the fluorescence emission of TAMRA can decrease.

The Decisive Factor: Chromatographic Behavior and Application-Specific Preferences

The most significant practical difference between 5-TAMRA and 6-TAMRA lies in their chromatographic behavior after conjugation. While their spectral similarities might suggest interchangeability, the isomeric purity of the labeled product is a critical factor for downstream applications.

The Rationale for Isomer-Specific Labeling

Experience in the field has led to a general consensus:

-

6-TAMRA is the preferred isomer for labeling oligonucleotides.

-

5-TAMRA is often the better choice for peptides and proteins.

The underlying reason for this preference is the improved resolution and simplified purification of the final conjugate by High-Performance Liquid Chromatography (HPLC). When a mixed isomer preparation of TAMRA is used for labeling, the resulting product is a mixture of two isomeric conjugates. These conjugates often exhibit slightly different retention times during reverse-phase HPLC, leading to broadened or split peaks. This chromatographic complexity can make it challenging to isolate a pure, homogeneous product.

By using a single, pure isomer, researchers can expect to obtain a single, sharp peak in their HPLC chromatogram, simplifying the purification process and ensuring a well-defined final product.

Visualizing the Labeling and Purification Workflow

The following diagram illustrates a typical workflow for labeling a biomolecule with an amine-reactive TAMRA-NHS ester and the subsequent purification process.

Caption: A generalized workflow for biomolecule labeling and purification.

Experimental Protocols: A Practical Guide to TAMRA Conjugation

The following protocols provide detailed, step-by-step methodologies for labeling a model peptide with 5-TAMRA-NHS ester and a model amino-modified oligonucleotide with 6-TAMRA-NHS ester, followed by HPLC purification. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the biomolecule.

Protocol 1: Labeling a Peptide with 5-TAMRA-NHS Ester

Objective: To conjugate 5-TAMRA-NHS ester to a peptide containing a primary amine (e.g., N-terminal amine or lysine side chain).

Materials:

-

5-TAMRA-NHS Ester

-

Peptide with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)

-

HPLC Purification System with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

Procedure:

-

Prepare the 5-TAMRA-NHS Ester Stock Solution: Dissolve the 5-TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh before each use and protected from light.

-

Prepare the Peptide Solution: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the 5-TAMRA-NHS ester stock solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

Quenching (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 30 minutes at room temperature.

-

Purification by RP-HPLC:

-

Acidify the reaction mixture with a small amount of TFA.

-

Inject the mixture onto a C18 reverse-phase HPLC column.

-

Elute the labeled peptide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 95% B over 30 minutes.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and the absorbance maximum of TAMRA (~555 nm).

-

Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the purified 5-TAMRA-labeled peptide.

-

-

Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Protocol 2: Labeling an Amino-Modified Oligonucleotide with 6-TAMRA-NHS Ester

Objective: To conjugate 6-TAMRA-NHS ester to an oligonucleotide containing a 5' or 3' amino-modifier.

Materials:

-

6-TAMRA-NHS Ester (often referred to as 6-TAMRA-SE)

-

Amino-modified oligonucleotide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0

-

Desalting column (e.g., Sephadex G-25)

-

HPLC Purification System with a C18 column

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

Procedure:

-

Prepare the 6-TAMRA-NHS Ester Stock Solution: Dissolve the 6-TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Prepare this solution fresh and protect it from light.

-

Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a suitable concentration (e.g., 1-2 OD₂₆₀ units in 100 µL).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the 6-TAMRA-NHS ester stock solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture for 4-16 hours at room temperature in the dark, with gentle mixing.

-

Initial Purification (Desalting): To remove the bulk of the unreacted dye, pass the reaction mixture through a desalting column according to the manufacturer's instructions.

-

Purification by RP-HPLC:

-

Inject the desalted oligonucleotide solution onto a C18 reverse-phase HPLC column.

-

Elute the labeled oligonucleotide using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% to 50% B over 40 minutes.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of TAMRA (~555 nm).

-

The labeled oligonucleotide will be more hydrophobic than the unlabeled starting material and will therefore have a longer retention time. Collect the fractions corresponding to the desired peak.

-

-

Verification: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the 6-TAMRA-labeled oligonucleotide.

Applications in Focus: FRET and qPCR

The choice of TAMRA isomer can be particularly relevant in applications that rely on precise molecular interactions and signal generation, such as Fluorescence Resonance Energy Transfer (FRET) and quantitative PCR (qPCR).

TAMRA in FRET

In FRET-based assays, TAMRA is commonly used as an acceptor for donor fluorophores like fluorescein (FAM). The efficiency of energy transfer is highly dependent on the distance and orientation between the donor and acceptor molecules. While the spectral properties of 5- and 6-TAMRA are nearly identical, ensuring the use of a single isomer can lead to a more homogeneous population of FRET probes, potentially resulting in more consistent and reproducible FRET efficiency measurements.

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

TAMRA in qPCR Probes

TAMRA has historically been used as a quencher in TaqMan® probes for real-time qPCR. In this context, it is typically paired with a 5' reporter dye like FAM. While newer, non-fluorescent "dark" quenchers are now more common, TAMRA-quenched probes are still in use. The isomeric purity of the TAMRA label can contribute to the consistency of probe synthesis and purification, which in turn can affect the performance and reliability of the qPCR assay.

Troubleshooting Common Challenges

Even with careful planning, challenges can arise during the labeling and purification process. Here are some common issues and their potential solutions:

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive NHS ester (hydrolyzed) | - Prepare fresh NHS ester solution in anhydrous solvent. |

| - Incorrect pH of conjugation buffer | - Ensure the pH is between 8.3 and 9.0. | |

| - Presence of primary amines in the buffer (e.g., Tris) | - Use an amine-free buffer like bicarbonate or phosphate. | |

| Broad or Split Peaks in HPLC | - Use of mixed isomers of TAMRA | - Use a single, pure isomer of 5- or 6-TAMRA. |

| - On-column degradation of the conjugate | - Adjust HPLC conditions (e.g., temperature, pH of mobile phase). | |

| Precipitation of Labeled Product | - Hydrophobicity of the TAMRA dye | - Perform labeling and purification at lower concentrations. |

| - Inappropriate buffer conditions | - Ensure the buffer maintains the solubility of the conjugate. |

Conclusion: Making an Informed Choice for Optimal Results

The choice between 5-TAMRA and 6-TAMRA is a nuanced one, driven not by significant differences in their fluorescent properties, but by the practicalities of downstream purification and the pursuit of experimental reproducibility. By understanding the subtle yet impactful consequences of their isomeric structures, researchers can make informed decisions that lead to the generation of high-quality, well-defined fluorescently labeled biomolecules. The use of single, pure isomers is a key step in ensuring the reliability and consistency of a wide range of applications, from fundamental biophysical studies to the development of novel diagnostics and therapeutics.

References

-

Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes. Bioconjugate Chemistry, 20(8), 1673–1682. [Link]

-

Interchim. (n.d.). TAMRA and its derivatives. Retrieved from [Link]

-

Arsenovic, P. T., et al. (2017). SensorFRET: A Standardless Approach to Measuring Pixel-based Spectral Bleed-through and FRET Efficiency using Spectral Imaging. Scientific Reports, 7(1), 14959. [Link]

-

You Do Bio. (n.d.). Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Retrieved from [Link]

-

You Do Bio. (n.d.). Protocol for Labeling with 6-TAMRA NHS Ester. Retrieved from [Link]

-

Glen Research. (2010). General Procedure for Labelling of Amino-Modified Oligonucleotides. Retrieved from [Link]

-

Oh, T., et al. (2017). Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes. Analyst, 142(7), 1097–1104. [Link]

-

Waters Corporation. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides. Retrieved from [Link]

-

Aneja, A., et al. (2008). Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics. Plasmonics, 3(4), 133–137. [Link]

- Carl ROTH. (n.d.).

The Evolution of a Workhorse: A Technical Guide to the Historical Development of Rhodamine Dyes for Fluorescence Microscopy

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Since their initial synthesis in the late 19th century, rhodamine dyes have evolved from simple textile colorants to indispensable tools in modern biological imaging. Their journey is a story of chemical ingenuity, driven by the ever-increasing demands of fluorescence microscopy. This guide provides an in-depth exploration of the historical development of rhodamine dyes, charting their progression from early, modestly performing compounds to the highly photostable, bright, and functionally versatile probes that are central to cutting-edge techniques like super-resolution and live-cell imaging. We will examine the key chemical modifications that have defined generations of these fluorophores, explain the rationale behind these innovations, and provide practical insights into their application.

Chapter 1: The Dawn of Synthetic Fluorophores and the Birth of Rhodamines

The ability to visualize the intricate machinery of life at the subcellular level is a cornerstone of modern biology. This capability is profoundly indebted to the development of fluorescent probes. The story of these probes begins not in a biology lab, but in the crucible of 19th-century synthetic chemistry.

In 1871, the German chemist Adolf von Baeyer synthesized the first synthetic fluorophore, which he named "resorcinphthalein".[1][2] Today, we know this intensely green-fluorescing compound as fluorescein.[1][2] While a monumental discovery, its application in biology would not be realized for several decades.[1]

The quest for new colors and chemical properties led the industrial chemist Ceresole, in 1887, to synthesize a new class of dyes with a distinct red hue.[3][4] He named them "rhodamines," derived from the Greek word rhodon for "rose."[3] These early rhodamines, such as Rhodamine B, were initially used for coloring textiles and paper.[4] They offered greater photostability and pH insensitivity compared to fluorescein, hinting at their future potential in more demanding applications.[3]

All rhodamine dyes are built upon a common structural framework: a xanthene core.[5][6] This three-ring system is the fundamental chromophore responsible for their fluorescence. The properties of the dye—its color, brightness, and chemical reactivity—are dictated by the various chemical groups attached to this core. A key characteristic of many rhodamines is the equilibrium between a colorless, non-fluorescent lactone form and a colored, fluorescent zwitterionic form.[3] This equilibrium is sensitive to the solvent environment, a property that would later be ingeniously exploited for creating "smart" probes.[3][7]

Caption: Diagram of the core rhodamine chemical scaffold.

Chapter 2: The First Generation of Bioprobes: TMR, TAMRA, and Texas Red

The true value of fluorophores in biology is unlocked when they can be specifically attached to a molecule of interest, such as an antibody or a piece of DNA. The first-generation rhodamines lacked the necessary chemical "handles" for this process, known as bioconjugation. This limitation spurred the development of reactive rhodamine derivatives.

A major breakthrough was the synthesis of Tetramethylrhodamine (TMR) .[8] TMR derivatives, such as Tetramethylrhodamine isothiocyanate (TRITC), could be covalently linked to amine groups on proteins.[6] Another key derivative, 5-carboxytetramethylrhodamine (TAMRA ), became a workhorse for labeling oligonucleotides in applications like DNA sequencing.[8]

While TMR and its variants were significant advances, the desire for multicolor imaging—visualizing multiple targets in the same sample simultaneously—created a need for dyes that emitted light at longer, redder wavelengths to be used alongside green-emitting fluorescein. This need was met with the development of Texas Red (sulforhodamine 101).[8][9][10] Its red-shifted emission spectrum minimized spectral overlap with fluorescein, making it an excellent partner for dual-labeling experiments.[10]

However, these early probes were not without their problems. A significant issue was their hydrophobicity.[8] In the aqueous environment of biological samples, these dyes had a tendency to aggregate, leading to fluorescence self-quenching—a phenomenon where the dyes effectively "turn each other off," reducing the overall signal brightness.[1][8] This aggregation could also complicate the accurate determination of how many dye molecules were attached to a protein.[8]

Table 1: Photophysical Properties of Early Rhodamine Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Feature |

| Rhodamine B | ~555 | ~580 | ~105,000 | ~0.3-0.7 | Early benchmark, high brightness.[2] |

| TAMRA | ~555 | ~580 | ~91,000 | ~0.1 | Key dye for oligonucleotide labeling.[8] |

| TRITC | ~550 | ~575 | ~85,000 | ~0.2 | Common protein labeling reagent.[6] |

| Texas Red | ~596 | ~615 | ~85,000 | ~0.6 | Red-shifted emission for multicolor imaging.[9][10] |

Note: Values are approximate and can vary with solvent, pH, and conjugation state.

Caption: Structural evolution from Rhodamine B to reactive probes.

Chapter 3: The Era of Systematic Optimization: Enhancing Photostability and Brightness

The limitations of the first-generation rhodamine probes drove a new era of rational, systematic chemical design aimed at improving their performance. The goal was to create dyes that were brighter, more water-soluble, and more resistant to photobleaching.

Several key strategies emerged:

-

Sulfonation: Inspired by the success of Texas Red, chemists began systematically adding sulfonic acid groups to other dye scaffolds. In the late 1990s, this approach was applied to rhodamines, leading to the development of some of the first Alexa Fluor® dyes .[1] Sulfonation dramatically improved water solubility, which in turn reduced aggregation and self-quenching, resulting in brighter and more photostable conjugates.[1]

-

Structural Rigidification: The fluorescence quantum yield of a dye is related to its structural flexibility. Molecules that can easily bend and twist tend to lose absorbed energy as heat rather than emitting it as light. By incorporating the nitrogen atoms of the xanthene core into rigid ring structures—such as four-membered azetidine rings—chemists could significantly reduce non-radiative decay pathways.[11] This strategy proved to be exceptionally effective, leading to substantial increases in brightness.[11]

-

Heteroatom Substitution: A major leap forward came with the replacement of the oxygen atom at the 10' position of the xanthene core with a silicon atom. This created a new class of dyes known as silicon-rhodamines (SiR) .[12][13][14] This modification shifts the dye's spectral properties into the far-red and near-infrared (NIR) regions of the spectrum.[13] Dyes in this range are highly advantageous for imaging in thick tissues and living animals because longer wavelength light penetrates deeper and generates less background autofluorescence from the biological sample.[13]